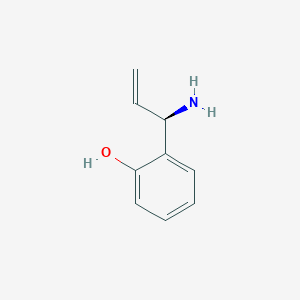

2-((1R)-1-Aminoprop-2-enyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((1R)-1-Aminoprop-2-enyl)phenol is an organic compound that features both an amino group and a phenolic hydroxyl group. This compound is of interest due to its unique structural properties, which allow it to participate in various chemical reactions and applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R)-1-Aminoprop-2-enyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with an appropriate nucleophile. For instance, the reaction of an aryl halide with an amine under basic conditions can yield the desired product .

Another method involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide as the oxidant. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1R)-1-Aminoprop-2-enyl)phenol undergoes various types of chemical reactions, including:

Reduction: Quinones formed from the oxidation of phenols can be reduced back to hydroquinones using reducing agents.

Electrophilic Substitution: The aromatic ring of this compound is highly reactive towards electrophilic substitution reactions, such as nitration and bromination.

Common Reagents and Conditions

Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.

Reduction: Various reducing agents, including sodium borohydride.

Electrophilic Substitution: Dilute nitric acid for nitration, bromine water for bromination.

Major Products Formed

Oxidation: Quinones.

Reduction: Hydroquinones.

Electrophilic Substitution: Nitro and bromo derivatives of the phenol.

Scientific Research Applications

2-((1R)-1-Aminoprop-2-enyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1R)-1-Aminoprop-2-enyl)phenol involves its interaction with molecular targets through its phenolic hydroxyl group and amino group. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, making the compound highly reactive towards electrophiles. The amino group can act as a nucleophile, facilitating various substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

2-Aminophenol: Contains both an amino group and a hydroxyl group on the benzene ring.

4-Aminophenol: Similar to 2-aminophenol but with the amino group in the para position.

Uniqueness

2-((1R)-1-Aminoprop-2-enyl)phenol is unique due to the presence of both an amino group and a phenolic hydroxyl group in a specific spatial arrangement. This unique structure allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various scientific applications.

Biological Activity

2-((1R)-1-Aminoprop-2-enyl)phenol, also known as a phenolic compound, has garnered attention due to its diverse biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a phenolic structure with an amino group attached to a propene side chain. Its chemical formula is C10H13NO, and it exhibits properties typical of phenolic compounds, including antioxidant activity and the ability to interact with various biological targets.

Antioxidant Activity

Numerous studies have reported the antioxidant properties of this compound. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells, which is evidenced by increased levels of pro-apoptotic markers and decreased cell viability in treated cultures.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.0 |

| MCF-7 (Breast Cancer) | 4.5 |

| A549 (Lung Cancer) | 6.0 |

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property suggests its potential use in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Signaling Pathways : It has been shown to affect pathways like NF-kB and MAPK, leading to altered gene expression related to cell survival and apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : A study involving MCF-7 cells revealed that treatment with the compound significantly reduced tumor growth in xenograft models, suggesting its efficacy as an anticancer agent.

- Neuroprotection : In models of neurodegeneration, the compound was found to protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential for treating conditions like Alzheimer's disease.

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-[(1R)-1-aminoprop-2-enyl]phenol |

InChI |

InChI=1S/C9H11NO/c1-2-8(10)7-5-3-4-6-9(7)11/h2-6,8,11H,1,10H2/t8-/m1/s1 |

InChI Key |

CQMVBTHCPSLLDF-MRVPVSSYSA-N |

Isomeric SMILES |

C=C[C@H](C1=CC=CC=C1O)N |

Canonical SMILES |

C=CC(C1=CC=CC=C1O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.